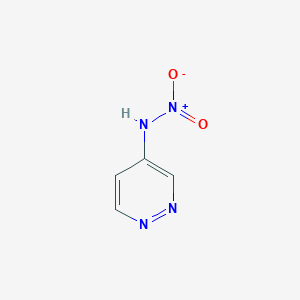

N-pyridazin-4-ylnitramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Selenazofurin involves several steps. Initially, 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl-1-carbonitrile is treated with liquid hydrogen selenide using 4-(dimethylamino)pyridine as a catalyst under nitrogen at room temperature. This reaction produces 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonselenenoamide. The intermediate is then treated with ethyl bromopyruvate in acetonitrile. After an hour, the solvent is removed, and the residue is triturated with sodium bicarbonate and extracted with ethyl ether. Chromatographic separation on silica gel yields ethyl 2-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)selenazole-4-carboxylate. This compound is dissolved in methanol and treated with ammonia at 0°C. After 48 hours, the solvent is removed, and the residue is extracted with chloroform. The major product is recrystallized from 2-propanol to yield crystalline 2-beta-D-ribofuranosylselenazole-4-carboxamide .

Análisis De Reacciones Químicas

Selenazofurin undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include liquid hydrogen selenide, ethyl bromopyruvate, and ammonia . The major products formed from these reactions include 2-beta-D-ribofuranosylselenazole-4-carboxamide and its 5’-phosphate derivative .

Aplicaciones Científicas De Investigación

Selenazofurin has been extensively studied for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of various viruses and has been investigated for its antitumor activity . In addition to its use in medicine, Selenazofurin has applications in chemistry and biology research, particularly in the study of nucleoside analogues and their effects on cellular processes .

Mecanismo De Acción

The mechanism of action of Selenazofurin involves its incorporation into viral RNA, leading to the inhibition of viral replication. It acts as a potent mutagen for some RNA viruses, promoting error-prone replication and ultimately reducing the infectivity of the virus . Additionally, Selenazofurin inhibits inosine monophosphate dehydrogenase, leading to a decrease in cellular GTP levels .

Comparación Con Compuestos Similares

Selenazofurin is similar to other C-nucleoside analogues such as pyrazofurin and tiazofurin. it is unique in its incorporation of selenium, which contributes to its distinct antiviral and anticancer properties . Other similar compounds include showdomycin, formycin, and various triazole, pyrazine, pyridine, dihydroxyphenyl, thienopyrimidine, pyrazolotriazine, and porphyrin C-nucleoside analogues .

Propiedades

Número CAS |

1500-78-3 |

|---|---|

Fórmula molecular |

C4H4N4O2 |

Peso molecular |

140.10 g/mol |

Nombre IUPAC |

N-pyridazin-4-ylnitramide |

InChI |

InChI=1S/C4H4N4O2/c9-8(10)7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |

Clave InChI |

MKHSCPNKTAXFNP-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=NC=C1N[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)